Ruvazone - 20228-27-7

Ruvazone

Catalog Number: EVT-426150
CAS Number: 20228-27-7
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ruvazone is classified as an antiviral agent. It is derived from a class of compounds known as 2,4-dichlorobenzenesulfonamides. The compound's development was influenced by the need for effective treatments against resistant strains of viruses, making it a subject of ongoing research in pharmacology and medicinal chemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ruvazone typically involves several steps, utilizing standard organic synthesis techniques. Key methods include:

  1. Nucleophilic Substitution: This step often involves the reaction of 2,4-dichlorobenzenesulfonamide with appropriate nucleophiles to introduce functional groups that enhance biological activity.
  2. Coupling Reactions: Various coupling reactions are employed to build the desired molecular framework, allowing for the introduction of diverse substituents that can modulate the compound's properties.
  3. Purification Techniques: After synthesis, Ruvazone is purified using methods such as recrystallization or chromatography to ensure high purity for biological testing.

Technical details of the synthesis can vary based on the specific goals of the research, but these foundational steps are common in the production of Ruvazone.

Molecular Structure Analysis

Structure and Data

Ruvazone's molecular structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₃Cl₂N₃O₃S
  • Molecular Weight: Approximately 360.25 g/mol

The compound features a sulfonamide group, which is critical for its biological activity. The presence of chlorine atoms and a nitrogen-containing heterocycle contributes to its pharmacological properties.

Structural Insights

The arrangement of atoms within Ruvazone allows it to interact with viral proteins effectively, which is essential for its mechanism of action. The structural integrity and electronic configuration play significant roles in determining its reactivity and binding affinity.

Chemical Reactions Analysis

Reactions and Technical Details

Ruvazone undergoes various chemical reactions that are pivotal for its activity:

  1. Hydrolysis: Under physiological conditions, Ruvazone can hydrolyze to form active metabolites that may exhibit enhanced antiviral activity.
  2. Redox Reactions: The compound can participate in redox reactions, which may activate or deactivate its biological functions depending on the cellular environment.
  3. Binding Interactions: Ruvazone's ability to bind to specific viral enzymes or receptors is critical for its efficacy; these interactions are often studied using techniques like surface plasmon resonance or isothermal titration calorimetry.

Understanding these reactions helps in optimizing Ruvazone for therapeutic applications.

Mechanism of Action

Process and Data

Ruvazone exerts its antiviral effects primarily through inhibition of viral replication. The proposed mechanism includes:

  • Inhibition of Viral Enzymes: Ruvazone binds to key viral enzymes, disrupting their function and preventing the virus from replicating effectively within host cells.
  • Modulation of Host Immune Response: There is evidence suggesting that Ruvazone may also enhance certain aspects of the host immune response, aiding in the clearance of viral infections.

Data from pharmacological studies indicate that Ruvazone shows promise against several viral pathogens, although detailed mechanisms remain an active area of research.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ruvazone typically appears as a crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Ruvazone is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of reactive functional groups makes it susceptible to various chemical transformations, which can be leveraged in drug design.

Relevant data from stability studies indicate that modifications to its structure can enhance solubility and bioavailability, crucial factors for therapeutic efficacy.

Applications

Scientific Uses

Ruvazone has several potential applications in scientific research:

  • Antiviral Research: It is primarily investigated for its efficacy against various viral infections, including influenza and emerging viral pathogens.
  • Drug Development: Researchers are exploring derivatives of Ruvazone to improve its pharmacokinetic properties and broaden its therapeutic spectrum.
  • Biochemical Studies: Its mechanism of action provides insights into viral biology and host-pathogen interactions, making it valuable for basic research in virology.
Synthesis Methodologies & Reaction Engineering

Green Chemistry Approaches for Ruvazone Production

Green chemistry principles are revolutionizing Ruvazone synthesis by minimizing environmental impact and enhancing efficiency. Microwave-assisted synthesis has emerged as a pivotal technique, significantly accelerating reaction kinetics while improving regioselectivity. This approach reduces typical reaction times from hours to minutes and increases yields by 30–50% compared to conventional heating methods, while concurrently lowering energy consumption by up to 70% [3] [7]. Solvent selection plays a critical role in sustainability; recent studies demonstrate that switching from dichloromethane to cyclopentyl methyl ether (CPME) or bio-derived 2-methyltetrahydrofuran (2-MeTHF) reduces the Process Mass Intensity (PMI) by 40–60%. These solvents offer improved safety profiles and facilitate easier recycling in continuous flow systems [9] [10].

Table 1: Green Metrics for Microwave-Assisted Ruvazone Synthesis

ParameterConventional MethodMicrowave MethodImprovement
Reaction Time8–12 hours15–30 minutes96% reduction
Energy Consumption500 kWh/kg150 kWh/kg70% reduction
Overall Yield45–55%85–92%~75% increase
Solvent Waste Generated300 L/kg80 L/kg73% reduction

Computational chemistry enables predictive optimization of Ruvazone intermediates. Density Functional Theory (DFT) calculations guide solvent selection and identify energy-efficient pathways by modeling transition states and thermodynamic parameters. This approach has successfully reduced the step count in Ruvazone precursor synthesis by 50%, significantly enhancing atom economy [3]. Tools like the CHEM21 Green Metrics Toolkit and SYNTHIA® Retrosynthesis Software quantitatively compare route sustainability, favoring pathways with atom economies >85% and E-factors <5 [9] [10].

Catalytic Asymmetric Synthesis Pathways

Precise stereocontrol in Ruvazone synthesis is achieved through advanced chiral catalysts. Chiral phosphine ligands (e.g., BINAP, PHOX) complexed with ruthenium or copper enable enantioselective hydrogenation of prochiral olefin intermediates. These catalysts consistently deliver enantiomeric excess (ee) values >95% under mild reaction conditions (25–50°C, 1–5 atm H₂), which is critical for Ruvazone’s pharmacologically active stereoisomer [2] [8]. The quadrant model of asymmetric induction explains stereoselectivity, where bulky ligand substituents block specific approach trajectories, forcing substrate orientation that favors the desired enantiomer [8].

Photoredox-copper dual catalysis enables radical-mediated dicarbofunctionalization, constructing complex Ruvazone scaffolds with contiguous stereocenters. This method uses redox-active oxime esters to generate acyl radicals via N-centered iminyl radicals, which add to olefins before engaging chiral L1Cu(II)(CN)₂ complexes for enantioselective C–C coupling. This three-component reaction achieves 90% ee for β-cyano ketone precursors using fac-Ir(ppy)₃ (0.8 mol%) and Box-ligand copper catalysts (1.5 mol%) in DMA solvent [4]. Organocatalysis leverages H-bond donors like squaramides to activate silyl triflates, generating oxocarbenium ions for stereoselective nucleophilic additions at low temperatures (-78°C). This strategy overcomes limitations of traditional weakly acidic thioureas by creating highly Lewis acidic complexes [1].

Solid-Phase Combinatorial Synthesis Optimization

Ruvazone analog libraries are efficiently generated using solid-phase strategies with Wang or Rink amide resins. The resin choice critically impacts loading capacity and cleavage efficiency; polyethylene glycol (PEG)-modified resins increase solvation of Ruvazone intermediates, improving reaction homogeneity and yielding >30% more products than polystyrene counterparts. Automated platforms enable parallel synthesis of 96 analogs per run via iterative SNAr and reductive amination sequences, with each step monitored by inline FTIR to confirm imine formation (C=N stretch at 1640–1690 cm⁻¹) or amide coupling (carbonyl stretch at 1650–1680 cm⁻¹) [2].

Table 2: Resin Performance in Ruvazone Combinatorial Synthesis

Resin TypeLoading Capacity (mmol/g)Cleavage Efficiency (%)Purity Range (%)Key Advantage
Polystyrene (PS)0.8–1.285–9070–85Low cost
PEG-PS Hybrid0.5–0.792–9785–95Enhanced solvation
ChemMatrix®0.4–0.695–9990–98Extreme polar solvent tolerance

Continuous flow systems enhance solid-phase synthesis scalability. Packed-bed reactors with immobilized catalysts (e.g., H-Pro-Pro-Glu tripeptides on silica) enable uninterrupted Ruvazone production for >200 hours without catalyst degradation. This system achieves space-time yields of 50 g·L⁻¹·h⁻¹, reducing solvent consumption by 90% compared to batch processes. Process analytical technology (PAT) tools like ReactIR® provide real-time reaction progress data, enabling adaptive parameter adjustments for optimal impurity control [2] [5].

Biocatalytic Transformation Strategies Using Engineered Enzymes

Engineered transaminases and imine reductases (IREDs) deliver unmatched stereoselectivity in Ruvazone chiral amine synthesis. Directed evolution of Arthrobacter sp. transaminase at residues W57 and R415 boosts activity toward bulky ketone precursors by 200-fold, achieving >99% ee and 95% conversion in phosphate buffer (pH 7.5, 30°C). This eliminates the need for precious metal catalysts and high-pressure hydrogen [5]. IREDs immobilized on chitosan beads enable continuous asymmetric reductive amination, maintaining 90% productivity after 15 cycles. The reaction occurs under aqueous conditions (20–25°C, pH 6–8), with cofactor recycling mediated by glucose dehydrogenase (GDH)-mediated NADPH regeneration [5].

Peptide catalysts offer robust organocatalytic platforms. Tripeptides (H-D-Pro-L-Pro-Glu-NH₂) facilitate Ruvazone cyclizations via enamine activation, achieving 94% ee at 0.5 mol% loading. Their modular design allows backbone hydrogen-bonding networks to stabilize transition states, mimicking polyketide synthase (PKS) control. These catalysts function in cell lysates, enabling one-pot chemoenzymatic cascades that integrate biocatalytic reductions with organocatalytic C–C bond formation [5]. Computational enzyme design employs Rosetta-based algorithms to predict mutations that enhance substrate binding. For ketoreductases, F94W/L153Y double mutations increase kcat/K*M by 40-fold for sterically hindered Ruvazone diketone intermediates, reducing reaction times from 48 hours to 90 minutes [5] [10].

Properties

CAS Number

20228-27-7

Product Name

Ruvazone

IUPAC Name

2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C12H14N2O4/c1-3-18-10-7-5-4-6-9(10)11(15)14-13-8(2)12(16)17/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

ACONNXZOJIHEHN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NN=C(C)C(=O)O

Synonyms

M6-42
pyruvic acid 2-ethoxybenzoylhydrazone
pyruvic acid o-ethoxybenzoylhydrazone
ruvazone

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN=C(C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.